An In-depth Technical Guide to 4-tert-Butylcyclohexyl Propionate: Stereochemistry, Properties, and Analysis
An In-depth Technical Guide to 4-tert-Butylcyclohexyl Propionate: Stereochemistry, Properties, and Analysis
This guide provides a comprehensive technical overview of 4-tert-butylcyclohexyl propionate, a significant molecule in the fragrance and flavor industry. We will delve into its chemical structure, with a particular focus on the critical role of stereoisomerism, its physicochemical properties, and the robust methodologies for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Introduction: The Significance of Stereochemistry
4-tert-Butylcyclohexyl propionate is an ester valued for its unique organoleptic properties. However, its utility is not defined by its chemical formula alone, but rather by the spatial arrangement of its atoms. The compound exists as two primary stereoisomers, cis and trans, which arise from the substitution pattern on the cyclohexane ring. The large, sterically demanding tert-butyl group effectively "locks" the cyclohexane into a chair conformation, making the relative orientation of the propionate group (axial vs. equatorial) a defining structural feature. This stereochemical difference profoundly impacts the molecule's physical properties, most notably its scent profile, making stereoselective synthesis and analysis paramount. This guide will explore the causality behind controlling and verifying this critical structural aspect.
Chemical Structure and Stereoisomerism
Molecular Framework
The molecular formula of 4-tert-butylcyclohexyl propionate is C₁₃H₂₄O₂.[1] The structure consists of a cyclohexane ring substituted with a tert-butyl group at position 4 and a propionate ester group at position 1.
Cis and Trans Isomerism
The key to understanding this molecule lies in the chair conformation of the cyclohexane ring. The bulky tert-butyl group preferentially occupies an equatorial position to minimize steric strain. This leaves two possible orientations for the propionate group at the C1 position:
-
trans-isomer: The propionate group is also in an equatorial position (diequatorial). This is generally the more thermodynamically stable isomer.
-
cis-isomer: The propionate group is in an axial position (axial-equatorial). This isomer is typically less stable due to 1,3-diaxial interactions.
The CAS number for the isomeric mixture is 68797-70-6, while the cis-isomer is identified by CAS 10411-93-5 and the trans-isomer by CAS 10411-95-7.[2]
Caption: Chair conformations of cis and trans isomers.
Physical and Chemical Properties
The physical properties of 4-tert-butylcyclohexyl propionate are influenced by its isomeric composition. While data for the pure individual isomers are not widely published, estimated values provide a useful baseline for handling, purification, and analysis.
| Property | Value (Isomer Mixture/Estimated) | Source |
| Molecular Weight | 212.33 g/mol | [1] |
| Boiling Point | 239.00 to 240.00 °C (@ 760.00 mm Hg) | [3] |
| Flash Point | 102.80 °C (217.00 °F) | [3] |
| Vapor Pressure | 0.040000 mmHg @ 25.00 °C | [3] |
| logP (o/w) | 4.567 | [3] |
| Water Solubility | 2.404 mg/L @ 25 °C | [3] |
| Solubility | Soluble in alcohol | [3][4] |
Synthesis and Purification Workflow
The synthesis is a two-stage process: first, the stereoselective hydrogenation of 4-tert-butylphenol to produce the precursor alcohol, 4-tert-butylcyclohexanol, followed by esterification. The choice of catalyst in the first step is crucial as it dictates the cis/trans ratio of the alcohol, which directly translates to the final product.
Caption: Overall workflow for synthesis and analysis.
Protocol 1: Synthesis of High-Cis 4-tert-Butylcyclohexanol
Rationale: To synthesize the cis-rich propionate ester, a high-cis alcohol precursor is required. Hydrogenation of 4-tert-butylphenol using a rhodium-based catalyst in the presence of specific acids has been shown to favor the formation of the cis-isomer.[5]
-
1. Reactor Setup: Charge a high-pressure autoclave with 4-tert-butylphenol, a solvent such as cyclohexane, and a rhodium-on-carbon (Rh/C) catalyst.
-
2. Acid Promoter: Add a catalytic amount of an acid promoter, such as hydrogen chloride or sulfuric acid. This is the critical step for directing the stereochemistry toward the cis product.[5] The acid modifies the catalyst surface and the reaction pathway, favoring hydrogen addition from the axial face.
-
3. Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas. Heat the mixture while stirring vigorously. Monitor the reaction progress by GC until the starting phenol is consumed.
-
4. Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst. The filtrate, containing the 4-tert-butylcyclohexanol product, can be concentrated under reduced pressure.
Protocol 2: Fischer Esterification
Rationale: The Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction between an alcohol and a carboxylic acid.[6] To drive the reaction to completion, an excess of one reactant (typically the less expensive one) is used, and the water by-product is removed.[7]
-
1. Reagent Charging: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the synthesized 4-tert-butylcyclohexanol, a slight excess of propionic acid, and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
2. Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[8] The acid protonates the carbonyl oxygen of the propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
-
3. Reflux and Water Removal: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, driving the equilibrium toward the ester product.[8] Continue reflux until no more water is collected.
-
4. Neutralization and Wash: Cool the reaction mixture. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
5. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Fractional Vacuum Distillation
Rationale: The crude product will contain unreacted starting materials and side products. Given the relatively high boiling point of the ester, vacuum distillation is required to prevent decomposition and achieve high purity.
-
1. Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
2. Distillation: Heat the crude ester under reduced pressure. Collect the fractions that distill over at the expected boiling point range (lit. bp 239-240 °C at atmospheric pressure, will be lower under vacuum).[3] Discard the initial and final fractions to maximize purity.
Spectroscopic Analysis and Characterization
Structural confirmation, purity assessment, and determination of the cis/trans isomer ratio are achieved through standard spectroscopic techniques.
Infrared (IR) Spectroscopy
Expected Features: The IR spectrum provides a rapid confirmation of the ester functional group.
-
C=O Stretch: A strong, sharp absorption band between 1750-1735 cm⁻¹ is the most prominent feature of an aliphatic ester.[9] Its presence confirms the success of the esterification.
-
C-O Stretch: Two distinct, strong bands will appear in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[9][10]
-
C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2840-3000 cm⁻¹) will be present due to the sp³ C-H bonds of the cyclohexane and alkyl groups.[11]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expected Features: ¹H NMR is invaluable for confirming the overall structure and can provide clues to the isomeric ratio through the chemical shift and multiplicity of the C1 proton.
-
Propionate Group: A triplet at ~1.1 ppm (3H, -CH₂CH₃ ) and a quartet at ~2.3 ppm (2H, -CH₂ CH₃) are characteristic of the propionyl moiety.
-
tert-Butyl Group: A sharp singlet at ~0.8-0.9 ppm integrating to 9 protons.
-
Cyclohexane Protons: A complex series of multiplets between ~1.0-2.2 ppm.
-
C1-Proton (H-C-O): This is the key diagnostic signal. In the trans-isomer (equatorial H), this proton is axial and will appear as a multiplet with large axial-axial coupling constants, typically further downfield (~3.5-4.0 ppm for the related alcohol). In the cis-isomer (axial H), this proton is equatorial and will appear as a broader, less-resolved multiplet with smaller coupling constants, often shifted slightly upfield (~4.0 ppm for the related alcohol).[1][12] Precise shifts will vary, but the multiplicity is a strong indicator.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the definitive technique for both assessing purity and quantifying the cis/trans isomer ratio.
-
Protocol:
-
Prepare a dilute solution of the purified ester in a volatile solvent (e.g., ethyl acetate).
-
Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or a slightly polar DB-17).
-
The cis and trans isomers will have slightly different retention times and should resolve into two separate peaks.
-
The integrated area of each peak gives the relative abundance of each isomer.
-
The mass spectrometer detector will confirm that both peaks have the correct molecular ion (m/z = 212) and a fragmentation pattern consistent with the structure. The mass spectrum of the related 4-tert-butylcyclohexyl acetate provides a useful reference for expected fragmentation patterns, such as the loss of the ester group.[13]
-
Safety and Handling
While a specific safety data sheet for 4-tert-butylcyclohexyl propionate should always be consulted, general precautions based on similar esters and laboratory reagents apply:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.
-
Fire Safety: The compound is a combustible liquid. Keep away from heat, sparks, and open flames.
Conclusion
4-tert-butylcyclohexyl propionate is a molecule where stereochemistry is not an academic curiosity but a critical determinant of function. A thorough understanding of its cis and trans isomers, coupled with robust, stereocontrolled synthetic methods and precise analytical techniques, is essential for its effective application. The protocols and insights provided in this guide offer a validated framework for the synthesis, purification, and comprehensive characterization of this important compound, enabling researchers and developers to harness its specific properties with confidence.
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- 5. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
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